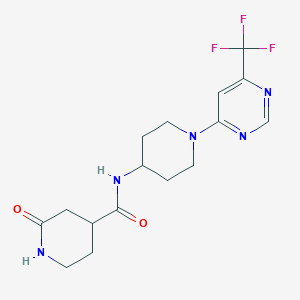
2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20F3N5O2 and its molecular weight is 371.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity by improving binding affinity to various targets. The presence of multiple piperidine rings contributes to its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₈F₃N₅O |
| Molecular Weight | 341.33 g/mol |
| CAS Number | Not available |
Anticancer Activity
Research indicates that compounds containing the trifluoromethyl-pyrimidine moiety exhibit significant anticancer properties. For example, studies have shown that derivatives of similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy .
Table 1: Anticancer Efficacy of Related Compounds
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.0 | CDK2 |
| Compound B | 3.5 | CDK4/6 |
| 2-Oxo Compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related piperidine derivatives demonstrated promising activity against tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL for various analogs . This suggests that the target compound may possess similar or enhanced antimicrobial effects.
The biological activity of This compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity and may improve cellular uptake, contributing to its efficacy.
Case Studies and Research Findings
- Antitumor Screening : In a study focused on piperidine derivatives, compounds exhibiting similar structural features were screened for antitumor activity, revealing significant efficacy against various cancer cell lines .
- Tuberculosis Studies : A related compound demonstrated notable anti-tuberculosis activity with MIC values indicating strong potential for further development in treating resistant strains .
- Selectivity and Toxicity : Research into the cytotoxicity of these compounds revealed narrow therapeutic indices, highlighting the need for careful evaluation during drug development phases .
Propiedades
IUPAC Name |
2-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2/c17-16(18,19)12-8-13(22-9-21-12)24-5-2-11(3-6-24)23-15(26)10-1-4-20-14(25)7-10/h8-11H,1-7H2,(H,20,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYADAOZLKMCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













